molecular formula C18H21N3O5 B2402682 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 1903413-76-2

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2402682
CAS No.: 1903413-76-2
M. Wt: 359.382
InChI Key: DHEKKTJBLHOCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, and a dioxopiperazine ring. Compounds containing benzofuran structures are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral properties .

Mechanism of Action

Target of Action

Benzofuran compounds, a key structural component of this molecule, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells . The specific interactions between this compound and its targets would likely depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

For example, they have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect pathways related to cell growth, immune response, oxidative stress, and viral replication.

Pharmacokinetics

The bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with biological membranes

Result of Action

Given the biological activities associated with benzofuran derivatives, it is possible that this compound could have effects such as inhibiting cell growth, modulating immune response, reducing oxidative stress, or inhibiting viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, and the dioxopiperazine ring is formed through a cyclization reaction involving appropriate amine and carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as microwave-assisted synthesis and transition-metal catalysis can be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .

Major Products

Major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and substituted benzofuran compounds .

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide has a wide range of scientific research applications:

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-3-20-8-9-21(16(23)15(20)22)17(24)19-11-18(2,25)14-10-12-6-4-5-7-13(12)26-14/h4-7,10,25H,3,8-9,11H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEKKTJBLHOCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.